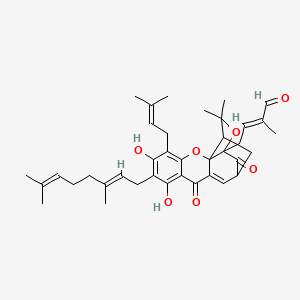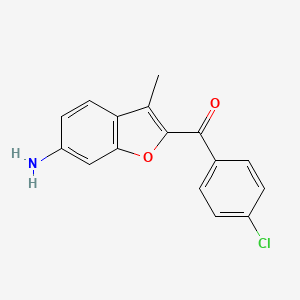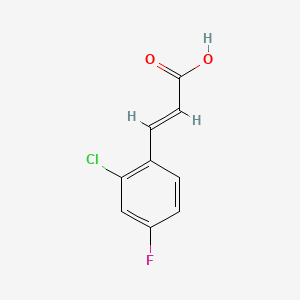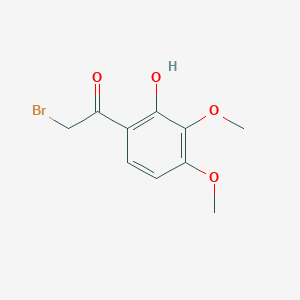
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone is a brominated organic compound that is related to various research areas due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom and multiple methoxy groups attached to a phenyl ring, which is further connected to an ethanone group.
Synthesis Analysis
The synthesis of brominated phenolic compounds, which are structurally related to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, involves bromination reactions and subsequent transformations such as demethylation and reduction. For instance, bromination of bis(3,4-dimethoxyphenyl)methanone yielded various brominated products under different conditions . Similarly, a derivative of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was synthesized from 3-acetyl-4-hydroxycoumarin and dibromide . These methods highlight the versatility of bromination reactions in synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using techniques such as single-crystal X-ray crystallography, infrared spectrometry, and NMR spectroscopy. For example, the crystal structure of a tribromo derivative was determined, revealing the importance of Br...Br and Br...H/H...Br contacts in the molecular stack . The stereochemical course of reactions leading to dimerization products has also been discussed based on X-ray structural data .
Chemical Reactions Analysis
Brominated phenolic compounds undergo various chemical reactions, including reduction, demethylation, and dimerization. The reduction and demethylation of a tetra-brominated product led to the synthesis of a natural product with antioxidant properties . The microbiological transformation of p-bromo-2-hydroxyacetophenone by baker's yeast resulted in an optically active epoxy ether, demonstrating the potential for biocatalytic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of bromine and hydroxyl groups. These compounds exhibit significant antioxidant and radical scavenging activities, as evidenced by various in vitro assays . The synthesized bromophenols showed effective antioxidant power when compared to standard antioxidant compounds, indicating their potential as antioxidant agents.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone has been synthesized as part of studies in chemical synthesis. For instance, Hong-xia (2007) discusses the synthesis of a similar compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, through halogen-exchange reactions, highlighting its potential as an effective chemical protective group Li Hong-xia (2007).
Photophysical Studies
In the realm of photophysical research, Asiri et al. (2017) synthesized a compound closely related to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, studying its electronic absorption and emission spectra in various solvents. This research provides insights into solvatochromic properties like extinction coefficient and fluorescence quantum yield Asiri et al. (2017).
Carbonic Anhydrase Inhibition
Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, investigating their inhibitory effect on human cytosolic carbonic anhydrase II. This research suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis Balaydın et al. (2012).
Antioxidant Properties
The synthesis and study of antioxidant properties of compounds similar to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone have been conducted. For example, Balaydın et al. (2010) synthesized bromophenol derivatives and assessed their antioxidant power, suggesting potential applications in oxidative stress-related conditions Balaydın et al. (2010).
Electrophilic Aromatic Bromination
The compound has also been studied in the context of electrophilic aromatic bromination. Xu Yong-nan (2012) synthesized a similar compound, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, highlighting a method for bromination of aromatic ethers, which can be relevant in various chemical syntheses Xu Yong-nan (2012).
Fungicidal Activity
In the field of agriculture and fungicidal research, derivatives of 2-bromo-1-(3,4-dimethylphenyl)ethanone, structurally similar to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, have been prepared and evaluated for their fungicidal activity, as discussed by Bashandy et al. (2008) Bashandy et al. (2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-4-3-6(7(12)5-11)9(13)10(8)15-2/h3-4,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODFNLYTIPCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CBr)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-2-hydroxyphenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



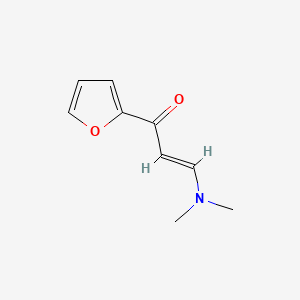
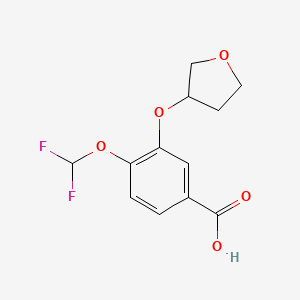
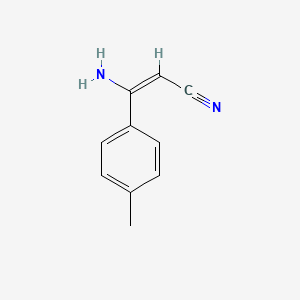




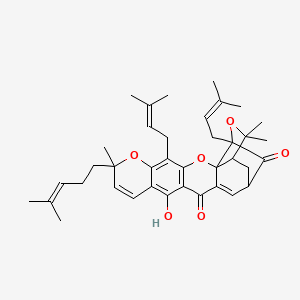
![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)
